2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.
Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with an appropriate thiol compound.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are crucial for cellular processes.
Pathways Involved: It could modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole, which have antimicrobial properties.
Triazole Derivatives: Compounds like fluconazole, which are used as antifungal agents.
Pyridine Derivatives: Compounds such as nicotinamide, which play a role in metabolic processes.
Uniqueness
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a thioether linkage, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
618414-23-6 |
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Molecular Formula |
C19H21N5O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-5-6-10-20-14)22-23-19(24)27-12-17(25)21-15-11-13(2)8-9-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
JZVTWDYBIZGTID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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